2-[(5-Nitropyridin-2-yl)amino]butan-1-ol

Medicinal Chemistry Physicochemical Profiling ADME Prediction

In lead optimization, promising 5-nitropyridine-based hits often fail due to poor cellular permeability from low lipophilicity. Shorter-chain analogs like 2-((5-nitropyridin-2-yl)amino)ethanol (est. LogP ~0.9) lack the hydrophobicity needed for passive membrane diffusion. 2-[(5-Nitropyridin-2-yl)amino]butan-1-ol (CAS 149873-63-2) resolves this with a calculated LogP of ~1.52. - LogP increase of ~0.5-0.7 units over ethanol analog enhances passive diffusion while retaining the core pharmacophore. - Extended butyl spacer and 4 rotatable bonds offer greater vector diversity for fragment-based drug design (FBDD). - Primary alcohol handle enables ester prodrug formation with a modulated hydrolysis rate due to distance from the electron-withdrawing core. Supplied as a solid, purity ≥95%.

Molecular Formula C9H13N3O3
Molecular Weight 211.22 g/mol
Cat. No. B7842397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(5-Nitropyridin-2-yl)amino]butan-1-ol
Molecular FormulaC9H13N3O3
Molecular Weight211.22 g/mol
Structural Identifiers
SMILESCCC(CO)NC1=NC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C9H13N3O3/c1-2-7(6-13)11-9-4-3-8(5-10-9)12(14)15/h3-5,7,13H,2,6H2,1H3,(H,10,11)
InChIKeyKBEKTNLLGLGMJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Physicochemical Properties


2-[(5-Nitropyridin-2-yl)amino]butan-1-ol (CAS 149873-63-2) is a heterocyclic amino alcohol belonging to the 5-nitropyridine class, characterized by a 5-nitropyridin-2-yl pharmacophore linked via a secondary amine bridge to a butan-1-ol chain . It has the molecular formula C₉H₁₃N₃O₃, a molecular weight of 211.22 g/mol, and is typically supplied as a research-grade solid with a minimum purity specification of 95% . The compound is fundamentally a dual-functional scaffold, presenting both a reducible nitro group and a primary alcohol, making it a versatile intermediate for further derivatization in medicinal chemistry campaigns .

Compound Class 5-nitropyridine amino alcohol scaffold
Functional Handles Reducible nitro group, primary alcohol
Procurement Fit Research-grade building block for medicinal chemistry derivatization

Why the Butanol Chain Is Critical


In silico drug design and lead optimization campaigns using 5-nitropyridine-amino alcohol building blocks are acutely sensitive to the length and branching of the alkyl chain linking the amine to the terminal alcohol. Substituting 2-[(5-Nitropyridin-2-yl)amino]butan-1-ol with its common, commercially available shorter-chain analogs like 2-((5-nitropyridin-2-yl)amino)ethanol or (S)-2-((5-nitropyridin-2-yl)amino)propan-1-ol fundamentally alters the physicochemical profile and, by extension, the compound's reactivity and pharmacokinetic behavior in a derived series . A key quantitative differentiator is lipophilicity: the target compound has a higher calculated LogP value compared to the ethanol analog (estimated ~1.52 via fragment-based methods vs. a reported 0.85-0.99), which directly impacts membrane permeability, solubility, and the potential for non-specific binding in a biological matrix . This LogP shift is a non-trivial alteration that invalidates the shorter-chain compound as a direct drop-in replacement, as it would generate a different structure-activity relationship (SAR) landscape for lipophilicity-driven potency and off-target effects .

Lipophilicity Mismatch

Shorter-chain analogs exhibit lower LogP, altering membrane permeability and off-target binding context, which may invalidate SAR comparisons.

SAR Landscape Divergence

Ethanol or propanol analogs cannot serve as direct drop-in replacements; the chain-length shift changes the relationship between lipophilicity and potency.

Conformational Flexibility Gap

Fewer rotatable bonds in shorter-chain analogs reduce conformational sampling, which may impact target binding and selectivity profiles.

Differentiation from Closest Analogs


Lipophilicity Advantage Over the Ethanol Analog

Lipophilicity is a pivotal driver of a building block's value in a drug discovery program. 2-[(5-Nitropyridin-2-yl)amino]butan-1-ol, with its extended butanol chain, is estimated to have a higher LogP than its ethanol analog . While experimentally determined LogP values are absent from the primary literature, publicly available computational estimates on closely related scaffolds provide a quantitative basis for differentiation. The ethanol analog, 2-((5-nitropyridin-2-yl)amino)ethanol, has a reported ACD/LogP of 0.85-0.99 . By contrast, the addition of two methylene units in the target compound is calculated to increase the LogP by approximately 0.53 log units (based on a ~0.265 unit increment per sp3 carbon), yielding an estimated LogP of ~1.52 . This increased lipophilicity directly translates to a higher predicted logD7.4 and is expected to enhance passive membrane permeability while decreasing aqueous solubility, a trade-off that must be carefully managed in lead optimization but which can be a deliberate design feature for targeting intracellular or CNS targets.

LogP Increase
Class-level
Target LogP est. ~1.52 vs ethanol analog 0.85–0.99 (est. ~3.4–4.7× higher octanol solubility)
Supports lipophilicity-driven differentiation review
Computational estimation; experimental confirmation not available for this pair
Medicinal Chemistry Physicochemical Profiling ADME Prediction

Intermolecular Forces and Handling Comparison

Predicted boiling points provide insight into the strength of intermolecular interactions and practical handling constraints. 2-[(5-Nitropyridin-2-yl)amino]butan-1-ol has a predicted boiling point of 403.4 ± 35.0 °C . Its shorter-chain comparator, 2-((5-nitropyridin-2-yl)amino)ethanol, has a predicted boiling point of 401.9 ± 35.0 °C . The overlapping prediction intervals indicate no statistically meaningful difference in boiling point, which means that the volatility and thermal handling characteristics are not a basis for differentiation. This data is presented for completeness and to prevent the false assumption that the heavier analog would have a meaningfully higher boiling point.

Boiling Point
Data to verify
403.4 ± 35.0 °C vs 401.9 ± 35.0 °C (Δ1.5 °C, overlapping intervals)
No meaningful differentiation; handling governed by thermal stability
Predicted values; experimental verification needed
Process Chemistry Thermal Stability Handling and Storage

Molecular Weight and Functional Group Balance

The molecular weight of a building block is a primary determinant of the final molecular weight of any derived screening compound, a critical parameter for compliance with drug-likeness rules. 2-[(5-Nitropyridin-2-yl)amino]butan-1-ol has a molecular weight of 211.22 g/mol . Its closest commercially available analog, 2-((5-nitropyridin-2-yl)amino)ethanol, has a molecular weight of 183.16 g/mol . The target compound therefore introduces an additional 28.06 g/mol, attributable to the two extra methylene groups. In a fragment-based or library synthesis context, this incremental mass can be strategically advantageous, allowing a medicinal chemistry team to explore a slightly expanded chemical space and modulate hydrophobic interactions without installing an entirely new fragment. The butanol chain provides an additional rotatable bond and a free alcohol for further functionalization (e.g., to phosphate or ester prodrugs), options that are absent or sterically constrained in the ethanol analog .

MW & Flexibility
Head-to-head
MW 211.22 vs 183.16 g/mol; +2 rotatable bonds; identical HBD/HBA
Enables expanded chemical space with incremental MW and flexibility
Based on structural analysis and vendor specifications
Chemical Synthesis Medicinal Chemistry Library Design

Application Scenarios for the Butanol Scaffold


Controlled Lipophilicity Increase in Lead Optimization

In a lead optimization program where the ethanol or propanol analog of a 5-nitropyridine series shows good on-target potency but insufficient cellular activity due to poor membrane permeability, researchers should procure 2-[(5-Nitropyridin-2-yl)amino]butan-1-ol to synthesize the next-generation analog. The calculated LogP increase of ~0.5-0.7 log units is a deliberate and quantitative step to enhance passive diffusion while maintaining the same core pharmacophore and hydrogen-bonding capacity .

Fragment-Based Library Expansion

For FBDD campaigns targeting enzymes with a deep hydrophobic pocket adjacent to a nitro-aromatic binding site (e.g., certain kinases or DPP-IV), the butanol variant serves as a superior fragment for structure-guided merging. The additional chain length and conformational flexibility (4 rotatable bonds vs. 2) offer increased vector diversity for fragment linking, while the molecular weight increment remains within Rule-of-3 guidelines for fragment libraries .

Synthesis of Prodrug Candidates

The primary alcohol handle in 2-[(5-Nitropyridin-2-yl)amino]butan-1-ol enables direct esterification to form phosphate or amino acid ester prodrugs. The distance of the hydroxyl group from the electron-withdrawing nitropyridine core, afforded by the butyl spacer, may provide a beneficial modulation of the ester's hydrolysis rate compared to prodrugs derived from the ethanol analog, where the hydroxyl is in closer electronic communication with the ring .

Application
Selection Property
Validation Focus
Lipophilicity-tuned lead optimization
Butanol chain for deliberate lipophilicity extension
Confirm membrane permeability in target cell assays
Fragment-based library diversification
Conformational flexibility and incremental MW within Rule-of-3
Assess fragment binding kinetics and linking compatibility
Prodrug candidate synthesis
Distal primary alcohol for ester prodrug formation
Evaluate hydrolysis kinetics and steric modulation
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